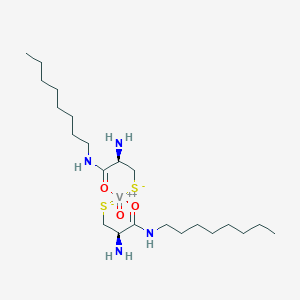
Unii-85E1SB2uxo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-85E1SB2uxo is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound, also known as N-[2-(2,4-dinitrophenyl) amino] acetic acid, has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
Unii-85E1SB2uxo acts as a chromogenic reagent that reacts with amino acids, peptides, and proteins. The reaction between Unii-85E1SB2uxo and amino acids results in the formation of a yellow-colored complex, which can be detected spectrophotometrically. The reaction occurs through the formation of a Schiff base between the amino group of the amino acid and the carbonyl group of Unii-85E1SB2uxo.
Biochemical and Physiological Effects:
Unii-85E1SB2uxo has no known biochemical or physiological effects on living organisms. However, its reaction with amino acids and proteins can provide valuable information about their concentrations and activities in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Unii-85E1SB2uxo in lab experiments include its high sensitivity and selectivity towards amino acids and proteins, its ease of use, and its compatibility with various analytical techniques. However, the limitations of using Unii-85E1SB2uxo include its potential interference with other compounds in biological samples, its limited solubility in water, and its potential toxicity.
Direcciones Futuras
There are several future directions for research on Unii-85E1SB2uxo. These include the development of new synthesis methods that are more efficient and environmentally friendly, the optimization of analytical techniques for the detection of the Unii-85E1SB2uxo-amino acid complex, the exploration of its potential applications in the study of protein-ligand interactions, and the investigation of its potential toxicity and environmental impact.
Conclusion:
Unii-85E1SB2uxo is a chemical compound that has significant potential applications in scientific research. Its synthesis method, mechanism of action, physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Unii-85E1SB2uxo is necessary to fully understand its potential applications and limitations in scientific research.
Métodos De Síntesis
Unii-85E1SB2uxo can be synthesized using different methods, including the reaction of 2,4-dinitrophenylhydrazine with glyoxylic acid, followed by the reaction of the resulting product with sodium hydroxide. Another method involves the reaction of 2,4-dinitrophenylhydrazine with chloroacetic acid, followed by the reaction of the resulting product with sodium hydroxide. These methods yield Unii-85E1SB2uxo as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
Unii-85E1SB2uxo has been used in various scientific research applications, including the determination of amino acid concentrations in biological samples, the measurement of enzyme activities, and the study of protein-ligand interactions. The compound has also been used in the development of biosensors and in the analysis of food and environmental samples.
Propiedades
Número CAS |
122575-28-4 |
|---|---|
Nombre del producto |
Unii-85E1SB2uxo |
Fórmula molecular |
C22H46N4O3S2V |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(octylamino)-3-oxopropane-1-thiolate;oxovanadium(2+) |
InChI |
InChI=1S/2C11H24N2OS.O.V/c2*1-2-3-4-5-6-7-8-13-11(14)10(12)9-15;;/h2*10,15H,2-9,12H2,1H3,(H,13,14);;/q;;;+2/p-2/t2*10-;;/m00../s1 |
Clave InChI |
JOBIFMUBWMXUJJ-XFMZQWNHSA-L |
SMILES isomérico |
CCCCCCCCNC(=O)[C@H](C[S-])N.CCCCCCCCNC(=O)[C@H](C[S-])N.O=[V+2] |
SMILES |
CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |
SMILES canónico |
CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



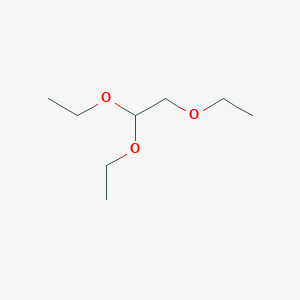

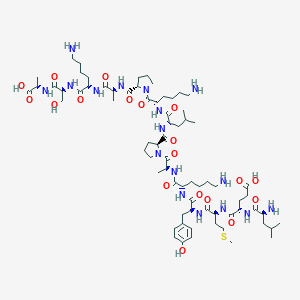
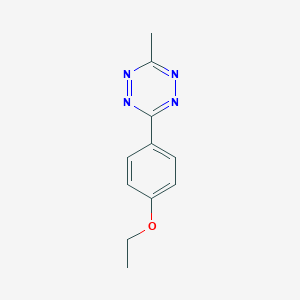
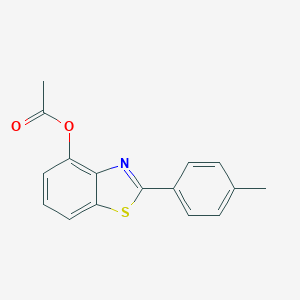



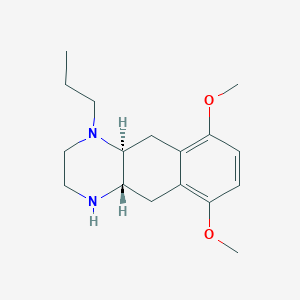
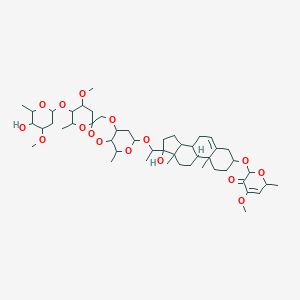

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)